Introduction: The Strategic Importance of 2-Azaspiro[4.5]decane Hydrochloride
Introduction: The Strategic Importance of 2-Azaspiro[4.5]decane Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
2-Azaspiro[4.5]decane hydrochloride stands as a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel chemical entities, moving beyond the flat, two-dimensional landscapes of many traditional aromatic compounds. As a key building block and drug intermediate, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and quality control.[1]
This guide provides a senior application scientist's perspective on 2-Azaspiro[4.5]decane hydrochloride, focusing not just on known data but on the robust experimental methodologies required to validate its properties. For a research professional, the ability to independently verify the characteristics of a starting material is a cornerstone of experimental integrity and reproducibility. This document is structured to empower you with both the foundational knowledge and the practical, field-proven protocols to confidently handle and utilize this compound.
Core Compound Identity and Handling
Precise identification and proper handling are the first steps in any successful research endeavor. The fundamental details of 2-Azaspiro[4.5]decane hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-Azaspiro[4.5]decane hydrochloride | [2][3] |
| CAS Number | 36392-74-2 | [2][3] |
| Molecular Formula | C₉H₁₈ClN | [3][4] |
| Molecular Weight | 175.70 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Solid (Further characterization recommended) | |
| Storage | Store in a freezer at -20°C for long-term stability. Keep in a tightly sealed container under an inert atmosphere. | [3] |
Note on Storage: While some suppliers may indicate room temperature storage, long-term storage at -20°C is recommended to minimize potential degradation and ensure the compound's integrity over time, particularly given its use as a reference standard.[3]
Synthesis and Structural Verification
While 2-Azaspiro[4.5]decane hydrochloride is commercially available, understanding its synthesis is crucial for troubleshooting impurities and for potential in-house production. The process typically involves the synthesis of the free base, 2-Azaspiro[4.5]decane (CAS 176-66-9), followed by salt formation.[5]
A plausible synthetic approach, based on established organic chemistry principles for similar structures, would involve a multi-step process that could be conceptually outlined as follows.
Caption: Conceptual synthesis workflow.
Upon synthesis or procurement, structural integrity must be verified. This is achieved through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.
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Expected ¹H NMR Signals: The spectrum should show a complex set of signals in the aliphatic region (typically 1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom will be deshielded and appear further downfield. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
Expected ¹³C NMR Signals: The spectrum should display distinct signals for each unique carbon atom in the spirocyclic system. The spiro carbon (the quaternary carbon shared by both rings) will have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For 2-Azaspiro[4.5]decane hydrochloride, a key feature would be the N-H stretching vibration of the secondary ammonium salt, typically appearing as a broad band in the 2400-2800 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, analysis would typically be performed on the free base, which would show a molecular ion peak corresponding to the mass of C₉H₁₇N (139.24 g/mol ).
Core Physicochemical Properties: A Framework for Experimental Determination
Specific quantitative data for melting point, solubility, and pKa of 2-Azaspiro[4.5]decane hydrochloride are not consistently available in public literature. This highlights the critical need for robust, in-house experimental determination. A Senior Application Scientist does not rely solely on supplied data but validates it. The following sections provide the rationale and detailed protocols for these essential measurements.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[6] A pure compound will have a sharp, well-defined melting range (typically < 2°C), whereas impurities will cause a depression and broadening of the melting range. This makes it a primary, rapid, and cost-effective quality control check.
Experimental Protocol:
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Sample Preparation:
-
Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours.
-
Place a small amount of the dried compound on a clean, dry watch glass.
-
Finely crush the solid into a powder using a spatula.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.
-
Compact the sample at the bottom (sealed end) of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[7]
-
-
Measurement:
-
Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts (T2).
-
The melting range is reported as T1-T2.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
If identifying an unknown, a mixed melting point test can be performed. Mixing the sample with a known standard should result in no depression of the melting point if they are the same compound.[6]
-
Caption: Isothermal shake-flask solubility workflow.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (ionized) and deprotonated (neutral) forms. [8]For an amine, the pKa refers to the equilibrium of its conjugate acid (R₂NH₂⁺). This value is paramount as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions. [9]Potentiometric titration is a highly accurate and standard method for pKa determination. [10] Experimental Protocol (Potentiometric Titration):
-
System Calibration:
-
Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of 2-Azaspiro[4.5]decane hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).
-
To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added. [10]3. Titration:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir continuously.
-
Immerse the calibrated pH electrode into the solution.
-
Using a calibrated burette, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is at its maximum.
-
The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant needed to reach the equivalence point has been added). [11] * Perform the titration in triplicate to ensure accuracy and precision.
-
Caption: Workflow for pKa determination.
Safety and Handling
Based on available data for similar compounds, 2-Azaspiro[4.5]decane hydrochloride should be handled with appropriate care. [12][13]
-
Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. [12]* Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. [2]* Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [13]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [12]
-
Conclusion
2-Azaspiro[4.5]decane hydrochloride is a compound of significant interest for synthetic and medicinal chemists. While a complete, publicly available dataset of its physicochemical properties is limited, this should not be a barrier to its effective use. On the contrary, it underscores the importance of robust internal validation. By employing the standard, field-proven protocols outlined in this guide, researchers can confidently determine the critical properties of this valuable scaffold, ensuring the integrity, reproducibility, and success of their scientific endeavors. This commitment to experimental validation is the hallmark of sound scientific practice.
References
-
BIOFOUNT. 36392-74-2|2-azaspiro[4.5]decane hydrochloride. [Link]
-
PrepChem. Synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid. [Link]
-
PrepChem. Synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid. [Link]
-
Sciencemadness.org. Solubility of organic amine salts. (2011-07-19). [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
-
Capot Chemical. 36392-74-2 | 2-Aza-Spiro[4.5]decanhydrochlorid. [Link]
-
PubChemLite. 2-oxa-6-azaspiro[4.5]decane hydrochloride (C8H15NO). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]
-
Experiment 1: Melting-point Determinations. [Link]
-
SciSpace. The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts (1967) | V.S. Shmidt. [Link]
-
Determination of melting and boiling points. [Link]
-
Semantic Scholar. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. [Link]
-
Melting point determination. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
-
Experiment 1 - Melting Points. [Link]
-
PMC - NIH. Development of Methods for the Determination of pKa Values. (2013-08-08). [Link]
-
experiment (1) determination of melting points. (2021-09-19). [Link]
Sources
- 1. chemhaven.org [chemhaven.org]
- 2. 36392-74-2|2-azaspiro[4.5]decane hydrochloride|2-azaspiro[4.5]decane hydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. 36392-74-2|2-Azaspiro[4.5]decane hydrochloride|BLD Pharm [bldpharm.com]
- 4. 36392-74-2 | 2-aza-Spiro[4.5]decane hydrochloride - Capot Chemical [capotchem.com]
- 5. Page loading... [guidechem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. enamine.net [enamine.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. 2-Oxa-8-azaspiro[4.5]decane, hydrochloride | 479195-19-2 [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aksci.com [aksci.com]
